N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dimethylbenzamide
Overview
Description
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dimethylbenzamide is a useful research compound. Its molecular formula is C25H24N2O2 and its molecular weight is 384.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.183778013 g/mol and the complexity rating of the compound is 571. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Imaging Probes for Alzheimer's Disease
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dimethylbenzamide and related compounds have been evaluated as potential imaging probes for Alzheimer's Disease (AD)-related amyloid plaque. A series of novel derivatives demonstrated low-nanomolar binding affinities to the Abeta1-40 peptide, indicating their potential for in vitro and in vivo imaging applications. However, challenges such as crossing the blood-brain barrier (BBB) significantly limit their effectiveness in practical applications (Hausner et al., 2009).
Synthesis and Biological Applications
The compound and its derivatives have been synthesized and evaluated for various biological activities. For example, the synthesis of benzoxazole derivatives and their in vitro evaluation for antimicrobial activities highlight the compound's versatility in drug development (Ghorab et al., 2017). Additionally, the chemical structure allows for modifications that can lead to new compounds with potential therapeutic applications.
Molecular Mechanisms and Cellular Effects
Research has explored the molecular mechanisms and cellular effects mediated by derivatives of this compound. For instance, certain derivatives have been investigated for their role in inducing apoptosis and necrosis in tumor cell lines, contributing to our understanding of their therapeutic potential in cancer treatment (Varga et al., 2005).
Potential Chemotherapeutic Value
Some derivatives have shown potential chemotherapeutic value by inhibiting glucose uptake, inducing autophagy, and apoptosis in lung cancer cells. This suggests a new avenue for lung cancer treatment, highlighting the compound's role in disrupting cellular metabolism in cancerous cells (Rim et al., 2014).
Properties
IUPAC Name |
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dimethylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c1-14-9-15(2)12-19(11-14)24(28)26-21-8-6-7-20(18(21)5)25-27-22-13-16(3)10-17(4)23(22)29-25/h6-13H,1-5H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWVGNTVGXINPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=CC(=CC(=C4O3)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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